molecular formula C12H14ClN3O B2851344 1-[4-(5-Chloropyrimidin-2-yl)piperidin-1-yl]prop-2-en-1-one CAS No. 2193415-37-9

1-[4-(5-Chloropyrimidin-2-yl)piperidin-1-yl]prop-2-en-1-one

Cat. No.: B2851344
CAS No.: 2193415-37-9
M. Wt: 251.71
InChI Key: JTIYDJWCTBLOKY-UHFFFAOYSA-N
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Description

This compound, also known as 1-(5-chloropyrimidin-2-yl)piperidin-4-one, has a CAS Number of 1353853-21-0 . It is a chemical compound with a molecular weight of 211.65 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name of the compound is 1-(5-chloropyrimidin-2-yl)piperidin-4-one . The InChI code for the compound is 1S/C9H10ClN3O/c10-7-5-11-9(12-6-7)13-3-1-8(14)2-4-13/h5-6H,1-4H2 . This code provides a specific description of the compound’s molecular structure, including the number and arrangement of its atoms.

Mechanism of Action

The compound is a GPR119 agonist . GPR119 is a G-protein-coupled receptor expressed predominantly in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract . GPR119 agonists stimulate glucose-dependent insulin release by direct action in the pancreas and promote secretion of the incretin GLP-1 by action in the gastrointestinal tract . This dual mechanism of action has generated significant interest in the discovery of small molecule GPR119 agonists as a potential new treatment for type 2 diabetes .

Properties

IUPAC Name

1-[4-(5-chloropyrimidin-2-yl)piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O/c1-2-11(17)16-5-3-9(4-6-16)12-14-7-10(13)8-15-12/h2,7-9H,1,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTIYDJWCTBLOKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)C2=NC=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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